1-((4-chlorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
This compound belongs to the thieno-fused triazolo-pyrimidine class, characterized by a bicyclic core comprising a thieno ring fused to a triazolo-pyrimidine scaffold. Key structural features include:
Properties
IUPAC Name |
12-[(4-chlorophenyl)methylsulfanyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4OS2/c1-19-13(21)12-11(6-7-22-12)20-14(19)17-18-15(20)23-8-9-2-4-10(16)5-3-9/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZOUKVMBAVOMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((4-chlorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex heterocyclic compound characterized by its unique structural features, which include a thieno ring fused with triazole and pyrimidine moieties. This compound belongs to a broader class of triazolo-pyrimidines known for their diverse biological activities, including antiviral and antimicrobial properties. The incorporation of a chlorobenzylthio substituent enhances its potential reactivity and biological interactions.
Chemical Structure and Properties
- Molecular Formula : C15H11ClN4OS2
- Molecular Weight : 362.9 g/mol
- CAS Number : 1215623-86-1
The structural complexity of this compound suggests a planar configuration due to the conjugated system of double bonds, which may influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds with similar triazole and pyrimidine frameworks exhibit significant antimicrobial activity. For instance, derivatives of triazolo-pyrimidines have shown effectiveness against various bacterial strains. The presence of sulfur in the thio group is believed to enhance the antibacterial activity of these compounds.
| Compound | Target Pathogen | Activity |
|---|---|---|
| Compound A | Staphylococcus aureus | Inhibitory effect observed |
| Compound B | Escherichia coli | Moderate activity reported |
| Compound C | Pseudomonas aeruginosa | Significant inhibition |
Anticancer Activity
1-((4-chlorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one has been evaluated for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating various signaling pathways involved in cell proliferation and survival.
Case Study: In Vitro Evaluation
A study involving human gastric cancer cell lines showed that the compound inhibited cell proliferation and induced cell cycle arrest at the G2/M phase. The mechanism was linked to the downregulation of cyclin B1 and CDK1 expression levels.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MGC803 (gastric cancer) | 15.5 | Apoptosis induction |
| SGC7901 (gastric cancer) | 12.8 | Cell cycle arrest |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. For example, it has been shown to inhibit the deubiquitinating enzyme USP28, which plays a critical role in regulating protein degradation pathways. This inhibition leads to the accumulation of pro-apoptotic factors and the subsequent induction of apoptosis in cancer cells.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 1-((4-chlorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one exhibit significant biological activities:
- Antiviral Properties : Studies have shown that derivatives within this class can inhibit viral replication.
- Antimicrobial Activity : The compound demonstrates effectiveness against various bacterial strains.
- Cytotoxic Effects : Preliminary tests indicate potential anticancer properties against cell lines such as MCF-7 and HCT-116.
Case Studies
- Antiviral Activity : A study demonstrated that derivatives of thieno[2,3-e][1,2,4]triazolo compounds exhibited promising antiviral effects against HIV and other viruses.
- Cytotoxicity Screening : In vitro assays revealed that certain derivatives had lower IC50 values compared to standard chemotherapeutics like doxorubicin, indicating a favorable safety profile alongside efficacy.
Applications in Medicinal Chemistry
The structural characteristics of 1-((4-chlorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one make it a candidate for drug development:
| Application Area | Description |
|---|---|
| Antiviral Drugs | Potential for development as antiviral agents targeting specific viruses. |
| Antimicrobial Agents | Effective against resistant bacterial strains; could lead to new antibiotics. |
| Anticancer Therapies | Modifications could enhance selectivity and reduce toxicity in cancer treatments. |
Materials Science Applications
Beyond medicinal chemistry, the compound's unique properties may allow for applications in materials science:
- Energetic Materials : The compound's energetic characteristics suggest potential use in explosives or propellants.
- Nanotechnology : Its structural features may facilitate the design of nanomaterials with specific functionalities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 4-Position
1-((4-Chlorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Structural difference : The 4-methyl group is replaced with a bulkier 2-ethoxybenzyl group.
- Impact: Increased steric hindrance may reduce enzymatic degradation but could limit membrane permeability.
4-Butyl-1-{3-oxo-3-[4-(2-pyrimidinyl)-1-piperazinyl]propyl}thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Structural difference : A butyl group at the 4-position and a propyl-piperazinyl substituent.
- Impact: The piperazinyl moiety enhances solubility in polar solvents and may improve CNS penetration.
Table 1: Substituent Effects on Physicochemical Properties
| Compound | 4-Position Substituent | LogP* | Solubility (mg/mL)* |
|---|---|---|---|
| Target Compound | Methyl | 3.2 | 0.15 |
| 4-(2-Ethoxybenzyl) analog | 2-Ethoxybenzyl | 4.1 | 0.08 |
| 4-Butyl-piperazinyl analog | Butyl + Piperazinylpropyl | 2.8 | 0.25 |
Core Modifications: Thieno vs. Pyrido/Pyrrolo-Fused Systems
Pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one Derivatives
- Structural difference: Pyrido ring replaces thieno.
- Impact: Enhanced π-π stacking due to the aromatic pyrido ring, improving DNA/protein interaction in antitumor applications. Reduced metabolic stability compared to thieno systems due to increased electron density .
Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine Derivatives
- Structural difference : Pyrrolo ring fused to triazolo-pyrazine.
- Impact :
Antitumor Activity
- Pyridotriazolopyrimidinones (e.g., 5,7-di-p-tolyl derivatives) exhibit IC₅₀ values of 1.2–3.8 μM against MCF-7 and HepG2 cells .
- Target Compound : Expected to show similar or improved activity due to the 4-chlorobenzylthio group’s halogen bonding and lipophilicity.
Table 2: Antitumor Activity of Selected Analogs
| Compound | MCF-7 IC₅₀ (μM) | HepG2 IC₅₀ (μM) |
|---|---|---|
| Pyridotriazolopyrimidinone (p-tolyl) | 1.2 | 1.5 |
| 4-Chlorobenzylthio analog (predicted) | ~1.0 | ~1.3 |
Metabolic Stability
- Thieno-fused systems (e.g., target compound) resist Dimroth rearrangement under physiological conditions, unlike pyrido analogs .
Q & A
Q. What are the standard synthetic routes for 1-((4-chlorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one?
The compound is typically synthesized via condensation of thienopyrimidinone precursors with hydrazonoyl halides, followed by oxidative cyclization. For example, iodobenzene diacetate is used to cyclize hydrazone intermediates into triazolo-fused systems. Key variables include solvent choice (e.g., DMF, dioxane), temperature (reflux conditions), and purification via recrystallization (ethanol/dioxane or DMF) .
Q. Which spectroscopic techniques are critical for structural confirmation?
Structural characterization relies on:
- 1H/13C NMR : To confirm substituent positions and regioselectivity (e.g., distinguishing between triazole and pyrimidine protons).
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~600 cm⁻¹) groups.
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions).
- Elemental analysis : Ensures purity (>95%) by matching calculated and observed C/H/N/S ratios .
Q. What in vitro assays are used to screen biological activity?
Common assays include:
- Anticancer : MTT assay on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with doxorubicin as a reference .
- Anti-inflammatory : Xylene-induced ear edema in mice, comparing inhibition rates to indomethacin .
- Antimicrobial : Disk diffusion against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How does substituent variation impact biological activity?
- 4-Chlorobenzyl group : Enhances anti-inflammatory activity by increasing lipophilicity and membrane permeability (e.g., compound 5m showed 50.48% inhibition vs. indomethacin’s 45%) .
- Methylthio vs. phenylthio : Methylthio derivatives exhibit higher antimicrobial potency due to improved steric compatibility with bacterial enzyme active sites .
- Triazole vs. pyrimidine substitution : Triazole rings improve π-π stacking with DNA targets in anticancer studies .
Q. How can researchers resolve contradictions in biological activity data?
Discrepancies arise from assay conditions (e.g., cell line sensitivity, dosage timing). Mitigation strategies include:
- Standardized protocols : Replicate studies using identical cell lines (e.g., MCF-7 vs. HeLa) and administration routes (oral vs. intraperitoneal).
- Pharmacokinetic profiling : Compare bioavailability (AUC, Cmax) and metabolite stability via HPLC-MS .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., chlorophenyl groups consistently improve anti-inflammatory activity) .
Q. What eco-friendly synthesis methods are available for this compound?
- Cellulose sulfuric acid catalysis : Replaces toxic acids (e.g., p-TsOH) in cyclization steps, achieving yields >85% with reduced waste .
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes while maintaining regioselectivity .
- Solvent-free conditions : Use of ball milling for condensation steps minimizes organic solvent use .
Q. What computational tools aid in rational drug design for this scaffold?
- Molecular docking (AutoDock Vina) : Predicts binding affinity to COX-2 (anti-inflammatory) or topoisomerase II (anticancer).
- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with bioactivity .
- ADMET prediction (SwissADME) : Estimates logP, solubility, and CYP450 interactions to prioritize derivatives .
Methodological Challenges and Solutions
Q. How to optimize pharmacokinetic profiles for in vivo studies?
- Prodrug strategies : Introduce ester groups (e.g., ethylcarboxylate) to enhance solubility, which hydrolyze in vivo to active acids .
- Lipid nanoparticle encapsulation : Improves oral bioavailability by bypassing first-pass metabolism .
- LogP adjustment : Incorporate hydrophilic groups (e.g., -COOH) to balance membrane permeability and solubility .
Q. What are the regioselectivity challenges in triazolo-pyrimidine synthesis?
Competing cyclization pathways (e.g., triazolo[4,3-a] vs. [1,5-a] isomers) are controlled by:
Q. How to validate target engagement in mechanistic studies?
- SPR (Surface Plasmon Resonance) : Quantifies binding kinetics to purified enzymes (e.g., COX-2).
- Western blotting : Measures downstream protein expression (e.g., NF-κB inhibition in anti-inflammatory assays) .
- Isothermal titration calorimetry (ITC) : Provides thermodynamic data (ΔH, ΔS) for ligand-target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
